Iodate

Description

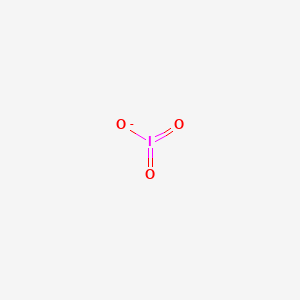

Structure

2D Structure

Properties

CAS No. |

15454-31-6 |

|---|---|

Molecular Formula |

IO3(−) IO3- |

Molecular Weight |

174.903 g/mol |

IUPAC Name |

iodate |

InChI |

InChI=1S/HIO3/c2-1(3)4/h(H,2,3,4)/p-1 |

InChI Key |

ICIWUVCWSCSTAQ-UHFFFAOYSA-M |

SMILES |

[O-]I(=O)=O |

Canonical SMILES |

[O-]I(=O)=O |

Other CAS No. |

15454-31-6 |

Synonyms |

Iodate |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Iodate Anion (IO₃⁻)

Introduction

The this compound anion, with the chemical formula IO₃⁻ , is a polyatomic ion consisting of one iodine atom covalently bonded to three oxygen atoms.[1] It is the conjugate base of iodic acid and represents iodine in the +5 oxidation state.[2][3] As the most common form of iodine found in nature, it is a key component of major iodine-containing ores.[4] In biological systems and various chemical applications, the this compound anion plays a significant role, from its use in iodized salt to prevent iodine deficiency to its function as a potent oxidizing agent in chemical synthesis and analytical reactions.[1][5] This guide provides a comprehensive overview of the chemical and physical properties of the this compound anion, detailed experimental protocols, and its relevance in scientific research and development.

Chemical and Physical Properties

The this compound anion's reactivity and physical characteristics are dictated by its structure and the high oxidation state of the central iodine atom.

Structure and Bonding

The this compound anion possesses a trigonal pyramidal geometry.[6] The central iodine atom is sp³ hybridized, with one lone pair of electrons. This structure results in specific bond angles and lengths that have been characterized by various spectroscopic and crystallographic techniques.

| Property | Value | Source(s) |

| Molecular Formula | IO₃⁻ | [3][4][6][7] |

| Molar Mass | 174.902 g·mol⁻¹ | [2][4] |

| Molecular Geometry | Trigonal pyramidal | [6] |

| O–I–O Bond Angles | 97° to 105° | [4] |

| I-O Bond Length | ~186 pm | [3] |

Thermodynamic Properties

The thermodynamic stability of the this compound anion is a key factor in its chemical behavior. Standard formation enthalpies for various crystalline iodates have been determined through precision measurements of their solution enthalpies.

| Compound | Standard Formation Enthalpy (ΔfH⁰) (kJ/mol) |

| LiIO₃ (α) | -516.5 ± 1.0 |

| LiIO₃ (β) | -514.6 ± 1.0 |

| KIO₃ | -514.1 ± 1.0 |

| RbIO₃ | -521.0 ± 1.0 |

| CsIO₃ | -532.0 ± 1.0 |

Source: Zhurnal Fizicheskoj Khimii, 65(5), 1430-1431, 1991[8]

Aqueous this compound solutions are known to be strongly non-ideal, which is consistent with observations of complex ion formation and molecular aggregation.[9]

Key Chemical Reactions

The this compound anion is a strong oxidizing agent and participates in a variety of redox reactions, the most famous of which is the iodine clock reaction.

Redox Reactions

This compound is a key reactant in several well-known redox reactions. It can be reduced by sulfite, as shown in the following reaction:

6HSO₃⁻ + 2IO₃⁻ → 2I⁻ + 6HSO₄⁻ [4]

In acidic conditions, this compound oxidizes iodide to form iodine:

IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O [4]

This reaction is a critical step in the this compound-based iodine clock reaction. The kinetics of this reaction, often referred to as the Dushman reaction, are complex and have been the subject of extensive study.[10][11]

Acid-Base Reactions

This compound can react with its parent acid, iodic acid (HIO₃), to form the bithis compound anion, H(IO₃)₂⁻, through a strong hydrogen bond:

IO₃⁻ + HIO₃ → H(IO₃)₂⁻ [4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound anion, including its synthesis and its application in a classic chemical kinetics demonstration.

Synthesis of Potassium this compound

Potassium this compound (KIO₃) can be synthesized through the reaction of iodine with a strong oxidizing agent in the presence of a potassium salt. A common laboratory-scale synthesis involves the oxidation of iodine with potassium chlorate (B79027).

Experimental Protocol: Synthesis of Potassium this compound from Iodine and Potassium Chlorate

Materials:

-

Iodine (I₂)

-

Potassium chlorate (KClO₃)

-

Distilled water

-

Nitric acid (HNO₃, dilute)

-

Heating apparatus (hot plate with magnetic stirrer)

-

Reaction vessel (e.g., a 500 mL Erlenmeyer flask)

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Crystallization dish

-

Drying oven

Procedure:

-

In the reaction vessel, dissolve potassium chlorate in distilled water with gentle heating and stirring.

-

Slowly add powdered iodine to the warm potassium chlorate solution.

-

Add a small amount of dilute nitric acid to act as a catalyst.

-

Heat the mixture gently while stirring continuously. The reaction will produce chlorine gas, which should be handled in a well-ventilated fume hood. The reaction is: 2KClO₃ + I₂ → 2KIO₃ + Cl₂.

-

Continue heating until the violet vapor of iodine is no longer visible and the solution becomes colorless or pale yellow.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of potassium this compound.

-

Collect the potassium this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the purified potassium this compound crystals in a drying oven at a low temperature (e.g., 60-70 °C).

The Iodine Clock Reaction (this compound Variation)

The iodine clock reaction is a classic chemical demonstration that illustrates chemical kinetics. The this compound variation involves the reaction of this compound with bisulfite.

Experimental Protocol: Iodine Clock Reaction

Solution A (this compound Solution):

-

Materials: Potassium this compound (KIO₃), distilled water.

-

Preparation: Prepare a 0.02 M solution of potassium this compound by dissolving 4.28 g of KIO₃ in 1 L of distilled water.[7]

Solution B (Bisulfite/Starch Solution):

-

Materials: Sodium metabisulfite (B1197395) (Na₂S₂O₅), soluble starch, sulfuric acid (H₂SO₄, 1 M), distilled water.

-

Preparation: In 1 L of distilled water, dissolve 4 g of soluble starch (this may require gentle heating). To this solution, add 0.2 g of sodium metabisulfite and 5 mL of 1 M sulfuric acid.[7]

Procedure:

-

Place equal volumes of Solution A and Solution B into separate beakers.

-

Simultaneously pour the contents of both beakers into a third, larger beaker.

-

Stir the mixture.

-

After a characteristic time delay, the solution will abruptly turn a deep blue color.

The underlying chemistry involves a series of reactions. Initially, this compound is slowly reduced by bisulfite to iodide. The iodide then reacts with the excess this compound to produce iodine, which in turn is immediately consumed by the remaining bisulfite. Once the bisulfite is depleted, the iodine accumulates and reacts with the starch indicator to form the characteristic blue-black triiodide-starch complex.[12]

Analytical Methods for this compound Detection

A variety of analytical techniques are available for the quantification of this compound in different matrices, such as water and table salt.

| Analytical Method | Principle | Detection Limit (Example) | Source(s) |

| Spectrophotometry | Based on the reaction of this compound with a chromogenic reagent, leading to a measurable change in absorbance. For instance, the liberated iodine from the reaction of this compound with iodide can bleach a dye like methylene (B1212753) blue. | 0.048 µg/mL | [13] |

| Ion Chromatography (IC) | Separates this compound from other anions based on their interaction with an ion-exchange stationary phase, followed by detection, often using amperometry. | - | [14] |

| High-Performance Liquid Chromatography (HPLC) | Utilizes a mixed-mode column to separate iodide and this compound, which are then detected by UV absorbance. | 10-250 µg/mL (iodide), 500-7600 µg/mL (this compound) | [15] |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | A highly sensitive elemental analysis technique that can determine the total iodine content, from which this compound concentration can be inferred after separation. | - | [16] |

Biological Role and Toxicological Profile

Iodine is an essential trace element for human health, primarily as a component of thyroid hormones.[5] this compound is often used to fortify table salt because of its greater stability compared to iodide.[17]

Bioavailability and Metabolism

In the gastrointestinal tract, this compound is reduced to iodide, which is then absorbed.[5] The oral bioavailability of iodine from this compound is nearly equivalent to that from iodide.[17] Once absorbed, iodide is taken up by the thyroid gland for the synthesis of thyroid hormones, which are crucial for regulating metabolism and development.[5][18]

Toxicology

While essential in small amounts, high doses of iodine, including from this compound, can be toxic.[17] Oral exposure to very high doses of this compound can lead to gastrointestinal irritation, hemolysis, and damage to the kidneys and liver.[17] A specific and significant toxic effect of high-dose intravenous this compound is retinal toxicity.[17] However, the levels of this compound used in fortified salt are considered safe and pose a negligible risk.[17][19] There is limited data on the genotoxicity and carcinogenicity of this compound.[17]

Visualizations

Experimental Workflow: Iodine Clock Reaction

Caption: Workflow of the this compound-based iodine clock reaction.

Redox Cycle of Iodine Species

Caption: Simplified redox relationships between key iodine species.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | IO3- | CID 84927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Iodine - Health Professional Fact Sheet [ods.od.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Iodine Clock Reaction | Department of Chemistry | University of Washington [chem.washington.edu]

- 8. Formation enthalpies of this compound ion and crystalline iodates of alkali metals at 298,15 K [inis.iaea.org]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and mechanism of the this compound–iodide reaction and other related reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Iodine clock reaction - Wikipedia [en.wikipedia.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. The toxicology of this compound: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Iodine in biology - Wikipedia [en.wikipedia.org]

- 19. [PDF] The Toxicology of this compound: A Review of the Literature | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of the Iodate Ion (IO₃⁻)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iodate ion (IO₃⁻), a polyatomic anion composed of one iodine atom and three oxygen atoms, is a chemical species of significant interest across various scientific disciplines, including materials science and biology. A thorough understanding of its three-dimensional structure is fundamental to elucidating its reactivity and interactions in chemical and biological systems. This technical guide provides a comprehensive analysis of the molecular geometry, bond angles, and underlying electronic structure of the this compound ion, supported by experimental data. Methodologies for its structural determination are detailed, and its role in biological signaling is discussed.

Molecular Structure and Bonding

The this compound ion exhibits a distinct three-dimensional arrangement that deviates from simple planar geometries. This is a direct consequence of the electronic configuration of the central iodine atom.

VSEPR Theory and Electron Geometry

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model for predicting molecular geometry. To apply VSEPR to the this compound ion, we first determine the number of valence electrons:

-

Iodine (Group 17): 7 valence electrons

-

Oxygen (Group 16): 3 atoms × 6 valence electrons = 18 valence electrons

-

Negative charge: 1 electron

-

Total valence electrons: 7 + 18 + 1 = 26 electrons

The Lewis structure of the this compound ion features the central iodine atom bonded to three oxygen atoms. After forming three single bonds (6 electrons), the remaining 20 electrons are distributed as lone pairs. Each oxygen atom achieves an octet with three lone pairs. The central iodine atom is left with one lone pair of electrons.

According to VSEPR theory, the total number of electron domains around the central iodine atom is four (three bonding pairs and one lone pair). These four electron domains arrange themselves in a tetrahedral electron geometry to minimize electrostatic repulsion.

Molecular Geometry and Hybridization

While the electron geometry is tetrahedral, the molecular geometry, which describes the arrangement of the atoms, is trigonal pyramidal . The lone pair of electrons on the iodine atom exerts a greater repulsive force than the bonding pairs, compressing the O-I-O bond angles to be less than the ideal tetrahedral angle of 109.5°.

The hybridization of the central iodine atom in the this compound ion is sp³ . This involves the mixing of one s orbital and three p orbitals to form four equivalent hybrid orbitals, which accommodate the three bonding pairs and one lone pair of electrons.

Quantitative Structural Data

Experimental techniques provide precise measurements of the bond lengths and bond angles within the this compound ion. X-ray crystallography has been instrumental in determining the structure of this compound in various salt forms.

| Parameter | Experimental Value | Reference |

| Molecular Geometry | Trigonal Pyramidal | Abrahams, S. C., et al. (1977)[1] |

| Average O-I-O Bond Angle | 98.7° | Abrahams, S. C., et al. (1977)[1] |

| Average I-O Bond Length | 1.803 Å | Abrahams, S. C., et al. (1977)[1] |

Experimental Protocols

The determination of the molecular structure of the this compound ion relies on sophisticated experimental techniques, primarily X-ray crystallography.

Single-Crystal X-ray Diffraction

Principle: This technique involves irradiating a single crystal of an this compound-containing salt with a focused X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the crystal, from which the precise positions of the atoms and thus the bond lengths and angles can be determined.

Methodology (based on the study of Gd(IO₃)₃):

-

Crystal Growth: Single crystals of a suitable this compound salt, such as gadolinium this compound (Gd(IO₃)₃), are grown from a solution.

-

Data Collection: A selected crystal is mounted on a goniometer in an automated four-circle diffractometer. The crystal is then exposed to monochromatic X-ray radiation (e.g., MoKα radiation). The diffraction data are collected at a controlled temperature.

-

Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The initial positions of the heavier atoms (like iodine and gadolinium) are often determined using Patterson methods. Subsequent Fourier analysis reveals the positions of the lighter oxygen atoms. The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns, yielding the final atomic coordinates, bond lengths, and bond angles.[1]

Visualization of VSEPR Theory for this compound Ion

The logical steps to determine the molecular geometry of the this compound ion using VSEPR theory can be visualized as follows:

Role in Biological Systems and Signaling

Iodine is an essential trace element, and this compound is a common and stable form of iodine in the environment and is frequently used for iodine supplementation in salt.[2] While not a direct signaling molecule itself, this compound plays a crucial role as a precursor in the complex signaling pathway of thyroid hormone synthesis.

This compound in Iodine Metabolism and Thyroid Hormone Synthesis

The primary biological significance of iodine lies in its incorporation into the thyroid hormones, thyroxine (T₄) and triiodothyronine (T₃).[3] These hormones are critical regulators of metabolism, growth, and development.

The pathway from dietary this compound to active thyroid hormone involves several key steps:

-

Ingestion and Reduction: Dietary this compound is ingested, typically from iodized salt.[2] In the gastrointestinal tract, this compound is reduced to iodide (I⁻) before it can be absorbed into the bloodstream.[2]

-

Iodide Uptake: Iodide is actively transported from the blood into the thyroid follicular cells by the sodium/iodide symporter (NIS).

-

Oxidation and Organification: Inside the thyroid cells, iodide is oxidized to a more reactive form of iodine, which is then incorporated into tyrosine residues on the thyroglobulin protein.

-

Hormone Synthesis and Secretion: The iodinated tyrosine residues are coupled to form T₄ and T₃, which are stored in the thyroid gland and released into the circulation as needed.

The following diagram illustrates the initial steps of this pathway, highlighting the conversion of this compound to iodide, which is then utilized in the thyroid.

Conclusion

The this compound ion possesses a trigonal pyramidal molecular geometry with O-I-O bond angles of approximately 98.7°, a structure dictated by the presence of a lone pair of electrons on the central iodine atom, as explained by VSEPR theory. This structure has been experimentally verified, primarily through X-ray crystallography. In biological systems, while not a direct signaling molecule, this compound is a vital source of iodine for the synthesis of thyroid hormones, underscoring the importance of understanding its fundamental chemical properties for applications in both materials science and human health.

References

In-depth Technical Guide on the Oxidation State of Iodine in the Iodate Ion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the oxidation state of iodine in the iodate ion (IO₃⁻), a crucial parameter for understanding its chemical behavior and applications.

Core Concept: Oxidation State in Polyatomic Ions

The oxidation state, or oxidation number, is a fundamental concept in chemistry that describes the degree of oxidation (loss of electrons) of an atom in a chemical compound. For polyatomic ions, the sum of the oxidation numbers of all constituent atoms must equal the overall charge of the ion.[1][2][3][4] This principle is paramount for determining the oxidation state of a specific atom within the ion.

The this compound anion, with the formula IO₃⁻, is a polyatomic ion consisting of a central iodine atom covalently bonded to three oxygen atoms.[5][6][7] It is the most common form of iodine found in nature and serves as the conjugate base of iodic acid (HIO₃).[5][8]

Experimental Protocols: Determination Methodology

The oxidation state of iodine in the this compound ion is determined through a systematic application of established chemical rules, rather than a direct experimental measurement. The protocol is as follows:

Protocol for Assigning Oxidation State:

-

Identify Overall Ion Charge: The overall charge of the this compound ion is explicitly given in its formula, IO₃⁻, as -1.[9][10]

-

Assign Known Oxidation States: Assign a fixed oxidation number to the element with the higher electronegativity. Oxygen is more electronegative than iodine and, in most of its compounds, is assigned an oxidation state of -2.[3][9][10] Exceptions such as peroxides or when bonded to fluorine do not apply here.[3][10]

-

Establish the Governing Equation: Formulate an algebraic equation where the sum of the oxidation states equals the total charge of the ion. Let 'x' represent the unknown oxidation state of iodine.

-

Equation: (Oxidation State of I) + 3 * (Oxidation State of O) = -1

-

-

Solve for the Unknown: Substitute the known values into the equation and solve for 'x'.

-

x + 3(-2) = -1

-

x - 6 = -1

-

x = +5

-

This calculation confirms that the oxidation state of iodine in the this compound ion is +5.[8][9][11][12][13]

Data Presentation: Summary of Oxidation States

The quantitative data used in the determination of iodine's oxidation state are summarized in the table below for clarity and direct comparison.

| Constituent Atom | Number of Atoms | Oxidation State per Atom | Total Contribution to Charge |

| Iodine (I) | 1 | +5 | +5 |

| Oxygen (O) | 3 | -2 | -6 |

| Total (this compound Ion, IO₃⁻) | 4 | -1 |

Visualization of Logical Workflow

The logical process for determining the oxidation state of iodine in the this compound ion can be visualized as a clear, step-by-step workflow.

Caption: Workflow for calculating the oxidation state of iodine in the this compound ion.

This +5 oxidation state defines the chemical properties of this compound, particularly its role as a potent oxidizing agent in various redox reactions, which is of significant interest in both industrial and biological systems.[5]

References

- 1. Oxidation Number of a Polyatomic Ion - Oreate AI Blog [oreateai.com]

- 2. quora.com [quora.com]

- 3. Rules for Assigning Oxidation Numbers [thoughtco.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | IO3- | CID 84927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. brainly.com [brainly.com]

- 10. youtube.com [youtube.com]

- 11. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 12. What is the oxidation number of iodine in the this compound ion (IO3⁻)? | Filo [askfilo.com]

- 13. gauthmath.com [gauthmath.com]

solubility of potassium iodate in different solvents

An In-depth Technical Guide to the Solubility of Potassium Iodate (KIO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium this compound (KIO₃) in various solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work. This document details quantitative solubility data, outlines experimental protocols for solubility determination, and provides visual representations of key concepts and workflows.

Quantitative Solubility Data

The solubility of potassium this compound is significantly influenced by the solvent and temperature. The following tables summarize the available quantitative data for its solubility in water at various temperatures and in other solvent systems.

Table 1: Solubility of Potassium this compound in Water

| Temperature (°C) | Solubility (g / 100 mL) |

| 0 | 4.74[1][2][3][4] |

| 25 | 9.16[1][4] |

| 100 | 32.3[1][2][3][4] |

Table 2: Solubility of Potassium this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility | Notes |

| Ethanol | 25 | Insoluble[2][5] | Potassium this compound is generally considered insoluble or practically insoluble in alcohols.[2][5] |

| Methanol | 25 | 2.70 x 10⁻⁴ M | Corresponds to approximately 0.0073 g / 100 g of solvent.[6] |

| Nitric Acid | - | Insoluble[1] | |

| Liquid Ammonia | - | Insoluble[1][2] | |

| Aqueous Potassium Iodide (KI) Solution | - | Soluble[1][2][3] | The presence of the common ion (this compound) is not a factor here; the solubility is due to the formation of triiodide ions. |

| 1,4-Dioxane-Water Mixtures | 298 K (25 °C) | Decreases with increasing dioxane concentration.[7] | Solubility decreases as the dielectric constant of the solvent mixture decreases. |

| N,N-Dimethylformamide (DMFA)-Water Mixtures | 25 | Complex behavior | The system exhibits three-phase equilibria of peritonic and eutonic types.[8][9] |

Experimental Protocols for Solubility Determination

The determination of potassium this compound solubility typically involves the preparation of a saturated solution followed by the quantitative analysis of the dissolved solute. Below are detailed methodologies for key experiments cited in the literature.

Isothermal Method

The isothermal method is a common and reliable technique for determining the solubility of a substance at a constant temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of potassium this compound is added to the chosen solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) in a constant temperature bath for a prolonged period (e.g., several hours to days) to ensure that equilibrium is reached between the dissolved and undissolved solute.[10]

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the excess solid is allowed to settle. A sample of the clear, supernatant (saturated) solution is carefully withdrawn using a filtered syringe to prevent any solid particles from being included.

-

Quantitative Analysis: The concentration of potassium this compound in the known volume or mass of the saturated solution is determined. Common analytical techniques include:

-

Gravimetric Analysis: A precisely measured volume or mass of the saturated solution is taken, and the solvent is evaporated to dryness. The mass of the remaining dry salt (KIO₃) is then measured.[10]

-

Iodometric Titration: This is a highly accurate volumetric method. a. A known volume of the saturated KIO₃ solution is taken. b. An excess of potassium iodide (KI) and an acid (e.g., dilute HCl or H₂SO₄) are added. The this compound reacts with the iodide in the acidic medium to liberate iodine (I₂). c. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator. The endpoint is marked by the disappearance of the blue color.[11][12][13] d. The concentration of potassium this compound is calculated from the stoichiometry of the reactions.

-

Synthetic Method

The synthetic method involves observing the temperature at which a known composition of solute and solvent becomes a single homogeneous phase upon heating or at which crystallization begins upon cooling.

Methodology:

-

Sample Preparation: A precisely weighed amount of potassium this compound and the solvent are placed in a sealed tube.

-

Heating and Observation: The tube is slowly heated while being agitated. The temperature at which the last crystals of the solid dissolve is recorded as the saturation temperature for that specific composition.

-

Cooling and Observation (Optional): The clear solution can then be slowly cooled, and the temperature at which the first crystals appear is noted.

-

Data Compilation: By repeating this process with different compositions of solute and solvent, a solubility curve can be constructed.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the solubility of potassium this compound.

Factors Influencing Potassium this compound Solubility

Caption: Logical relationship of factors affecting KIO₃ solubility.

Experimental Workflow for Isothermal Solubility Determination

References

- 1. Potassium this compound: Properties, Uses & Preparation Explained [vedantu.com]

- 2. Potassium this compound | 7758-05-6 [chemicalbook.com]

- 3. Potassium this compound | IKO3 | CID 23665710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potassium this compound - Wikipedia [en.wikipedia.org]

- 5. oxfordreference.com [oxfordreference.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Solubility diagrams of the potassium iodide-water-N,N-dimethylformamide and iodine-iodide-water-N,N-dimethylformamide systems at 25 deg C [inis.iaea.org]

- 10. srdata.nist.gov [srdata.nist.gov]

- 11. fao.org [fao.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to the History, Characterization, and Significance of Iodate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and detailed characterization of the iodate anion (IO₃⁻). It traces the scientific journey from the initial discovery of its parent element, iodine, to the elucidation of this compound's chemical properties and its role in various chemical and biological processes. This document includes a compilation of quantitative data, detailed experimental protocols for key historical experiments, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

A Serendipitous Discovery: The Dawn of Iodine Chemistry

The story of this compound begins with the discovery of iodine. In 1811, the French chemist Bernard Courtois was working in his family's saltpeter manufacturing business, a crucial component for gunpowder production during the Napoleonic Wars.[1][2] The process involved extracting sodium and potassium compounds from seaweed ash.[3] Courtois observed that the copper vats used for this process were corroding more rapidly than expected. While investigating the cause, he added sulfuric acid to the seaweed ash residue and observed a surprising violet vapor that condensed into dark, lustrous crystals.[3][4] This "substance X," as he initially called it, was the new element, iodine.[5]

Courtois, preoccupied with his business, entrusted further investigation of this new substance to his colleagues Charles-Bernard Désormes and Nicolas Clément.[4] They presented his findings to the French Imperial Institute on November 29, 1813.[4]

The Race to Characterize a New Element and its Compounds

The announcement of a new substance sparked intense interest and a friendly rivalry between two of the most prominent chemists of the era: the French chemist Joseph Louis Gay-Lussac and the British chemist Sir Humphry Davy, who was visiting Paris despite the ongoing war between their countries.[6]

Both scientists independently and concurrently conducted a series of brilliant experiments to determine the nature of this new substance. Gay-Lussac, in his comprehensive 1814 memoir "Mémoire sur l'iode," and Davy, in his papers read to the Royal Society, concluded that it was a new element with properties analogous to chlorine.[7] Gay-Lussac proposed the name "iode" (from the Greek word "iodes" for violet-colored), which was later anglicized to iodine.[8]

It was during these intensive investigations that the first oxygen compounds of iodine, including iodic acid and its salts (iodates), were synthesized and characterized. While both Davy and Gay-Lussac contributed significantly, Gay-Lussac's "Mémoire sur l'iode" is often cited for its detailed account of the preparation and properties of iodic acid (acide iodique) and potassium this compound. He prepared iodic acid by reacting iodine with strong oxidizing agents and subsequently produced potassium this compound by neutralizing the acid with potassium hydroxide (B78521).[8][9][10]

Quantitative and Physicochemical Properties of Iodates

The early characterizations laid the groundwork for a more detailed quantitative understanding of iodates. The following tables summarize key physicochemical properties of two common this compound salts, sodium this compound (NaIO₃) and potassium this compound (KIO₃).

Table 1: Physicochemical Properties of Sodium this compound (NaIO₃)

| Property | Value | Reference(s) |

| Molar Mass | 197.89 g/mol | [11] |

| Appearance | White crystalline powder | [11] |

| Density | 4.28 g/cm³ | [11] |

| Melting Point | Decomposes | [11] |

| Solubility in Water | 8.1 g/100 mL at 20 °C | [11] |

| Standard Reduction Potential (IO₃⁻ + 6H⁺ + 5e⁻ → ½I₂(s) + 3H₂O) | +1.195 V | [12] |

Table 2: Physicochemical Properties of Potassium this compound (KIO₃)

| Property | Value | Reference(s) |

| Molar Mass | 214.00 g/mol | [13] |

| Appearance | White crystalline powder | [13] |

| Density | 3.89 g/cm³ | [13] |

| Melting Point | 560 °C (decomposes) | [13] |

| Solubility in Water | 9.16 g/100 mL at 25 °C | [13] |

| Standard Reduction Potential (IO₃⁻ + 3H₂O + 6e⁻ → I⁻ + 6OH⁻) | +0.26 V | [14] |

Key Experimental Protocols

The characterization of this compound relied on a series of foundational experimental techniques. Below are detailed protocols for the historical preparation of potassium this compound and the classic "Iodine Clock" reaction, a staple in demonstrating chemical kinetics that prominently features the this compound ion.

Historical Preparation of Potassium this compound

This method, adapted from the early 19th-century procedures, involves the disproportionation of iodine in a hot alkaline solution.[6]

Materials:

-

Solid Iodine (I₂)

-

Potassium Hydroxide (KOH) pellets

-

Distilled water

-

Beaker

-

Heating apparatus (e.g., Bunsen burner or hot plate)

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallizing dish

Procedure:

-

Prepare a concentrated solution of potassium hydroxide by carefully dissolving KOH pellets in a minimal amount of distilled water in a beaker. This process is highly exothermic and should be done with caution.

-

Gently heat the concentrated KOH solution to near boiling.

-

While stirring continuously, slowly add solid iodine crystals to the hot KOH solution. The iodine will react, and the dark color of the iodine will fade. The reaction is: 3I₂ + 6KOH → 5KI + KIO₃ + 3H₂O

-

Continue adding iodine until the solution is saturated and a slight excess of iodine remains.

-

Allow the solution to cool slowly to room temperature. Potassium this compound is significantly less soluble in cold water than potassium iodide.

-

As the solution cools, crystals of potassium this compound will precipitate out.

-

Collect the potassium this compound crystals by filtration.

-

Wash the crystals with a small amount of cold distilled water to remove impurities, primarily potassium iodide.

-

The collected crystals can be further purified by recrystallization from hot water. Dissolve the crystals in a minimum amount of hot distilled water and allow them to cool slowly to form purer crystals.

-

Dry the purified potassium this compound crystals.

The Iodine Clock Reaction (this compound-Bisulfite Version)

This classic experiment, first described by Hans Heinrich Landolt in 1886, demonstrates the principles of chemical kinetics in a visually striking manner.[5] The reaction involves the slow reduction of this compound to iodide, which then reacts with excess this compound to form iodine. The iodine is immediately consumed by a reducing agent (bisulfite) until the bisulfite is depleted, at which point the iodine reacts with a starch indicator to produce a sudden, dramatic color change to dark blue.

Materials:

-

Solution A:

-

Potassium this compound (KIO₃)

-

Distilled water

-

-

Solution B:

-

Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅)

-

Soluble starch

-

Sulfuric acid (H₂SO₄), dilute

-

Distilled water

-

-

Beakers or flasks

-

Graduated cylinders

-

Stirring rod or magnetic stirrer

-

Stopwatch

Procedure:

Preparation of Solutions:

-

Solution A (e.g., 0.02 M KIO₃): Dissolve an appropriate amount of KIO₃ in distilled water to achieve the desired concentration.

-

Solution B (e.g., 0.01 M NaHSO₃ with starch): Prepare a starch solution by making a paste of soluble starch with a small amount of cold water and then adding it to boiling water. Allow it to cool. To this starch solution, add the calculated amount of sodium bisulfite and a small amount of dilute sulfuric acid.

The Reaction:

-

Measure equal volumes of Solution A and Solution B into separate beakers.

-

Simultaneously pour the two solutions into a third, larger beaker and start the stopwatch immediately.

-

Stir the mixture to ensure homogeneity.

-

Observe the solution. It will remain colorless for a period.

-

Stop the stopwatch at the exact moment the solution suddenly turns a deep blue-black color.

-

The time taken for the color change is a measure of the reaction rate. The experiment can be repeated with varying concentrations of reactants or at different temperatures to study their effect on the reaction rate.

Visualizing this compound in Chemical and Biological Systems

Graphviz diagrams are provided below to illustrate key processes involving this compound.

Workflow for the Iodine Clock Reaction

Caption: Workflow of the this compound-based iodine clock reaction.

Signaling Pathway: Thyroid Hormone Synthesis

This compound itself is not directly used in thyroid hormone synthesis; rather, iodide (I⁻) is the active form. However, dietary iodine is often in the form of this compound (e.g., in iodized salt), which is readily reduced to iodide in the body before being utilized by the thyroid gland. This diagram illustrates the key steps of iodide utilization in the synthesis of thyroid hormones.

Caption: Simplified pathway of thyroid hormone synthesis.

Role of Vanadium Haloperoxidases in Marine Algae

In the marine environment, some algae possess vanadium-dependent haloperoxidase (VHPO) enzymes that can catalyze the oxidation of halides, including iodide, using hydrogen peroxide. This process is part of a proposed antioxidant defense mechanism.[15]

Caption: Role of Vanadium Haloperoxidase in marine algae.

Conclusion

The discovery and characterization of this compound represent a significant chapter in the history of chemistry, stemming from the serendipitous discovery of iodine and flourishing through the meticulous work of pioneering scientists. From its initial identification as an oxide of iodine to its well-defined physicochemical properties, this compound has become a compound of considerable importance in analytical chemistry, as a dietary supplement for thyroid health, and as a key player in fascinating chemical demonstrations like the iodine clock reaction. Its role in biological systems, particularly in the marine environment, continues to be an active area of research. This guide provides a foundational technical overview to support further inquiry and application by the scientific community.

References

- 1. Vanadium Haloperoxidases | Alison Butler Lab | Chemistry & Biochemistry | UC Santa Barbara [labs.chem.ucsb.edu]

- 2. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]

- 3. Kinetics of the Iodine Clock Reaction – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. flinnsci.com [flinnsci.com]

- 6. sciencebuddies.org [sciencebuddies.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. revistas.unam.mx [revistas.unam.mx]

- 9. encyclopedia.com [encyclopedia.com]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem21labs.com [chem21labs.com]

- 13. Potassium this compound - Wikipedia [en.wikipedia.org]

- 14. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 15. Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Structure and Formal Charge Distribution of the Iodate Ion (IO₃⁻)

The iodate ion (IO₃⁻) is a polyatomic ion consisting of one iodine atom and three oxygen atoms, carrying an overall charge of -1.[1] Understanding its Lewis structure and the distribution of formal charges is fundamental to predicting its molecular geometry, reactivity, and bonding characteristics. This guide provides a detailed analysis for researchers, scientists, and professionals in drug development.

Determination of the this compound Ion Lewis Structure

The process of deriving the Lewis structure for the this compound ion involves a systematic approach to electron distribution.

Experimental Protocols: Conceptual Basis

The theoretical models described, including Lewis structures and resonance, are validated by experimental data. Techniques like X-ray crystallography are pivotal for determining the precise three-dimensional arrangement of atoms and measuring bond lengths within a crystal lattice.

-

Methodology: Single-Crystal X-ray Diffraction

-

Crystal Preparation: A suitable single crystal of an this compound salt (e.g., KIO₃) is synthesized and mounted on a goniometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots with varying intensities. This pattern is recorded by a detector.

-

Structure Solution: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal's unit cell.

-

Structure Refinement: A model of the atomic positions is fitted to the electron density map. This model is refined to achieve the best agreement between the calculated and observed diffraction patterns.

-

Data Analysis: From the refined model, precise bond lengths and angles are determined. For the this compound ion, such experiments confirm that all three iodine-oxygen bonds are equivalent in length, which is shorter than a typical I-O single bond but longer than an I=O double bond, supporting the concept of resonance.[2][3]

-

Step 1: Calculate Total Valence Electrons The total number of valence electrons is the sum of the valence electrons from each atom plus the electron for the negative charge.[2][4][5]

-

Iodine (Group 17) contributes 7 valence electrons.

-

Each of the three Oxygen atoms (Group 16) contributes 6 valence electrons (3 x 6 = 18).

-

The -1 charge adds 1 additional electron.

-

Total Valence Electrons = 7 + 18 + 1 = 26 electrons.[2][4][5][6][7]

Step 2: Identify the Central Atom Iodine is the least electronegative atom and is therefore the central atom, surrounded by the three oxygen atoms.[3][5]

Step 3: Form the Skeletal Structure Connect the central iodine atom to each of the three oxygen atoms with a single bond. This uses 3 bonds x 2 electrons/bond = 6 electrons.[3][6]

Step 4: Distribute Remaining Electrons Distribute the remaining 20 electrons (26 - 6) as lone pairs to the terminal oxygen atoms to satisfy their octet rule. Each oxygen atom receives 6 electrons (3 lone pairs). This uses 3 x 6 = 18 electrons.[3][6]

Step 5: Place Remaining Electrons on the Central Atom The remaining 2 electrons (20 - 18) are placed on the central iodine atom as a lone pair.[3][6]

At this stage, the Lewis structure has three I-O single bonds and a lone pair on the iodine. All atoms satisfy the octet rule.

Formal Charge Distribution and Resonance

Formal charge is a theoretical charge assigned to an atom in a molecule, assuming that electrons in all chemical bonds are shared equally between atoms.

Formal Charge Calculation Formula: Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - (1/2 * Bonding Electrons)[8]

Structure 1: Octet Rule Satisfied Let's calculate the formal charges for the structure with only single bonds:

-

Each Oxygen Atom: 6 - 6 - (1/2 * 2) = -1

-

Iodine Atom: 7 - 2 - (1/2 * 6) = +2[6]

-

Overall Charge: (+2) + 3*(-1) = -1

This structure satisfies the octet rule for all atoms, but it results in a high positive formal charge on the iodine and negative formal charges on all three oxygens. A more stable Lewis structure is one that minimizes formal charges.[3]

Structure 2: Minimized Formal Charges (Expanded Octet) To minimize formal charges, we can convert lone pairs from the oxygen atoms into double bonds with the iodine atom. Iodine is in the fifth period, allowing it to have an expanded octet.[3][9] By forming one double bond, we can create a more stable structure.[2][5]

Let's create one I=O double bond and two I-O single bonds. This leads to resonance structures, as the double bond can be with any of the three oxygen atoms.[2][4]

-

Double-bonded Oxygen: 6 - 4 - (1/2 * 4) = 0

-

Iodine Atom: 7 - 2 - (1/2 * 10) = 0. Some models propose a formal charge of +1 on Iodine.[2][10] The structure with one double bond, two single bonds, and one lone pair on iodine is a widely accepted representation to minimize formal charges.[5]

The most preferred Lewis structures are the three resonance forms where one oxygen atom forms a double bond with iodine, and the other two form single bonds.[2][4][7] The actual structure of the this compound ion is a resonance hybrid of these three structures, where the electron density is delocalized across the three iodine-oxygen bonds.[3][4] This delocalization explains the experimental observation that all three I-O bonds are identical in length.[2][3]

Data Presentation: Formal Charge Summary

The following table summarizes the formal charge distribution for the different Lewis structure models of the this compound ion.

| Atom | Structure 1 (All Single Bonds) | Structure 2 (One Double Bond, Two Single Bonds) |

| Iodine | +2 | 0 or +1 (depending on model)[2][5][10] |

| Oxygen (Single Bond) | -1 | -1 |

| Oxygen (Double Bond) | N/A | 0 |

| Total Charge | -1 | -1 |

Visualization of Lewis Structure Determination

The logical workflow for determining the Lewis structure and formal charges of the this compound ion is depicted below.

Caption: Workflow for this compound Ion Lewis Structure and Formal Charge.

References

- 1. Page loading... [guidechem.com]

- 2. brainly.com [brainly.com]

- 3. studylib.net [studylib.net]

- 4. brainly.com [brainly.com]

- 5. brainly.com [brainly.com]

- 6. In the Lewis structure of the this compound ion, IO_3^-, that satisfies the octe.. [askfilo.com]

- 7. gauthmath.com [gauthmath.com]

- 8. homework.study.com [homework.study.com]

- 9. brainly.com [brainly.com]

- 10. what is the formal charge of on iodine in the this compound ion (in its best Lew.. [askfilo.com]

A Technical Guide to the Thermodynamic Properties of Common Metal Iodates

Abstract: This technical guide provides a comprehensive overview of the core thermodynamic properties of common metal iodates, with a focus on their enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data for alkali metal, alkaline earth metal, and transition metal iodates. It details the experimental methodologies, particularly calorimetry, used to determine these properties and presents quantitative data in structured tables for comparative analysis. Furthermore, this guide includes graphical representations of key experimental workflows to elucidate the processes of data acquisition and material synthesis.

Introduction

Metal iodates are inorganic compounds comprising a metal cation and the iodate anion (IO₃⁻). These materials are of significant interest across various scientific and industrial fields. They are recognized as powerful oxidizing agents and are frequently utilized in energetic materials, such as thermites, where they can produce highly exothermic reactions.[1][2][3] Additionally, the release of iodine gas upon decomposition makes certain metal iodates effective biocidal agents, capable of neutralizing resilient bacterial spores.[1][2][3]

A fundamental understanding of the thermodynamic properties of metal iodates is crucial for predicting their stability, energy release characteristics, and reaction behavior.[4] Properties such as the standard enthalpy of formation (ΔHᵨ°), standard Gibbs free energy of formation (ΔGᵨ°), and standard entropy (S°) govern the spontaneity and equilibrium of chemical reactions involving these compounds. This guide collates and presents key thermodynamic data for common metal iodates and describes the experimental techniques used for their determination.

Core Thermodynamic Properties of Metal Iodates

The stability and reactivity of metal iodates are defined by their fundamental thermodynamic properties. While experimental data is available for some compounds, particularly alkali metal iodates, many values for transition metal iodates are derived from theoretical estimations due to a lack of direct measurement.[1][2]

Alkali Metal Iodates

Precision measurements of the solution enthalpies of alkali metal iodates have enabled the calculation of their standard formation enthalpies.[5] These compounds are generally stable crystalline solids.

| Compound | Formula | Standard Enthalpy of Formation (ΔHᵨ°) (kJ/mol) |

| Lithium this compound (α,β) | LiIO₃ | -516.5 ± 1.0[5] |

| Potassium this compound | KIO₃ | -514.6 ± 1.0[5] |

| Rubidium this compound | RbIO₃ | -521.0 ± 1.0[5] |

| Cesium this compound | CsIO₃ | -532.0 ± 1.0[5] |

| Table 1: Standard Enthalpy of Formation for Alkali Metal Iodates at 298.15 K. |

Alkaline Earth Metal Iodates

Comprehensive thermodynamic data for alkaline earth metal iodates is less prevalent in the literature. However, their relative stability in aqueous solutions can be inferred from their solubility product constants (Ksp). A lower Ksp value indicates lower solubility and greater stability of the solid salt in water.

| Compound | Formula | Solubility Product (Ksp) at 298.15 K |

| Calcium this compound | Ca(IO₃)₂ | 6.5 x 10⁻⁶[6] |

| Calcium this compound Hexahydrate | Ca(IO₃)₂·6H₂O | 7.1 x 10⁻⁷[6][7] |

| Barium this compound | Ba(IO₃)₂ | 4.0 x 10⁻⁹[6] |

| Table 2: Solubility Products for Selected Alkaline Earth Metal Iodates. |

Transition Metal Iodates

Transition metal iodates are of particular interest for energetic applications.[3] Many of their thermodynamic values, especially enthalpies of formation, are based on theoretical calculations rather than direct experimental measurement.[1][2]

| Compound | Formula | Standard Enthalpy of Formation (ΔHᵨ°) (kJ/mol) (Calculated) |

| Copper(II) this compound | Cu(IO₃)₂ | -725[3] |

| Iron(III) this compound | Fe(IO₃)₃ | -1293[3] |

| Bismuth(III) this compound | Bi(IO₃)₃ | -1282[3] |

| Silver this compound | AgIO₃ | Ksp = 3.1 x 10⁻⁸[7] |

| Table 3: Calculated Standard Enthalpy of Formation and Ksp for Selected Transition Metal Iodates. |

Experimental Determination of Thermodynamic Properties

Calorimetry is the primary experimental technique for directly measuring the enthalpy changes associated with chemical reactions, which allows for the determination of a compound's enthalpy of formation.[4]

Solution Calorimetry

Solution calorimetry is a precise method used to determine the standard enthalpy of formation (ΔHᵨ°) of soluble inorganic salts like metal iodates.[5][8] The process involves measuring the heat change when a compound is dissolved in a suitable solvent. By applying Hess's Law, this enthalpy of solution can be combined with the known formation enthalpies of other species in the thermochemical cycle to calculate the formation enthalpy of the target compound.

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of heat, often through an electric heater, and measuring the corresponding temperature rise.

-

Sample Preparation: A precisely weighed sample of the anhydrous metal this compound salt is sealed in a thin-walled glass ampoule.

-

Solvent Preparation: A specific volume of the solvent (e.g., deionized water) is placed into the calorimeter vessel, and the system is allowed to reach thermal equilibrium.

-

Dissolution: The ampoule containing the metal this compound is broken beneath the solvent surface, initiating the dissolution process.

-

Temperature Measurement: The temperature of the solution is monitored with high precision as a function of time until a stable final temperature is reached. The change in temperature (ΔT) is extrapolated from the temperature-time data to correct for heat exchange with the surroundings.

-

Enthalpy Calculation: The heat of the reaction (q_rxn) is calculated using the calorimeter's heat capacity and the measured ΔT. The molar enthalpy of solution (ΔH_soln) is then determined by dividing q_rxn by the number of moles of the dissolved salt.

-

Calculation of ΔHᵨ°: The standard enthalpy of formation of the metal this compound is calculated using a thermochemical cycle (Hess's Law) that incorporates the measured ΔH_soln and the known standard enthalpies of formation of the metal ions and this compound ion in solution.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and reactivity of materials.[9] These techniques are particularly useful for investigating the synthesis and decomposition of metal iodates. For example, the formation of metal iodates from the reaction of metal oxides with aluminum this compound hexahydrate (AIH) has been characterized using these methods.[2][9]

-

Sample Preparation: Reactants, such as a metal oxide and AIH powder, are intimately mixed in a specific molar ratio.[9]

-

Instrument Setup: A small, precisely weighed amount of the sample mixture is placed into a crucible (e.g., alumina).

-

Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate, such as 10 °C/min, over a defined temperature range (e.g., 30 to 800 °C).[9]

-

Data Acquisition:

-

DSC: Measures the difference in heat flow between the sample and a reference as a function of temperature. Exothermic events (heat release, e.g., formation of metal this compound) and endothermic events (heat absorption, e.g., decomposition) are recorded as peaks.[2]

-

TGA: Continuously measures the mass of the sample as a function of temperature. Mass loss indicates decomposition or the release of volatile products (e.g., water, oxygen, iodine).[9]

-

-

Product Analysis: To identify the chemical species formed at different stages of the reaction, the experiment is often repeated, with heating stopped at temperatures corresponding to specific thermal events. The resulting solid products are then analyzed using techniques like Powder X-ray Diffraction (XRD).[2][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of metal iodates from an energetic salt - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02250K [pubs.rsc.org]

- 3. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 4. researchgate.net [researchgate.net]

- 5. Formation enthalpies of this compound ion and crystalline iodates of alkali metals at 298,15 K [inis.iaea.org]

- 6. Solubility Products [gchem.cm.utexas.edu]

- 7. homework.study.com [homework.study.com]

- 8. Methods for estimating the enthalpy of formation of inorganic compounds; thermochemical and crystallographic investigations of uranyl salts of group VI elements [inis.iaea.org]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of Iodate in the Iodine Clock Reaction: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The iodine clock reaction, a classic demonstration of chemical kinetics, offers a visually compelling system for studying reaction rates and mechanisms. Among its variations, the iodate-based reaction provides a robust and well-characterized model for exploring the principles of chemical kinetics. This technical guide delves into the core of the iodine clock reaction mechanism with a specific focus on the integral role of the this compound ion (IO₃⁻). It provides a detailed examination of the underlying chemical principles, comprehensive experimental protocols for quantitative analysis, and a summary of the kinetic data. This document is intended to serve as an in-depth resource for researchers and professionals in the fields of chemistry and drug development, providing the necessary information to utilize this reaction as a tool for kinetic studies.

Introduction

The iodine clock reaction is a celebrated chemical experiment that showcases the temporal nature of chemical reactions.[1][2] In the this compound variation, two colorless solutions are mixed, and after a predictable time delay, the solution abruptly turns a deep blue color.[1][2] This dramatic color change is the "clock," and the time it takes to appear is highly sensitive to the concentrations of the reactants, temperature, and the presence of catalysts.

The this compound ion is a key player in this reaction, participating in both the slow, rate-determining step and the subsequent rapid reactions that ultimately lead to the formation of iodine. Understanding the multifaceted role of this compound is crucial for manipulating the reaction rate and for applying the principles of this reaction to more complex chemical systems.

The Chemical Mechanism: A Symphony of Reactions

The iodine clock reaction involving this compound is not a single chemical event but rather a series of interconnected reactions. The overall process can be dissected into three primary stages, each highlighting the versatile reactivity of iodine species.

Stage 1: The Rate-Determining Step - Slow Iodide Production

The reaction commences with the slow reaction between this compound (IO₃⁻) and bisulfite (HSO₃⁻) ions in an acidic medium. This reaction generates iodide ions (I⁻).[1][2]

IO₃⁻(aq) + 3HSO₃⁻(aq) → I⁻(aq) + 3HSO₄⁻(aq)

This initial step is the slowest in the sequence and therefore dictates the overall rate of the reaction.[1] The concentration of this compound is a direct factor in the speed of this iodide production.

Stage 2: Rapid Consumption and Regeneration Cycle

As soon as iodide ions are formed, they are rapidly consumed by two competing reactions:

-

Oxidation by this compound: Excess this compound ions quickly oxidize the newly formed iodide ions to produce molecular iodine (I₂).[1]

IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

-

Reduction by Bisulfite: Concurrently, the bisulfite ions present in the solution immediately reduce the molecular iodine back to iodide ions.[1]

I₂(aq) + HSO₃⁻(aq) + H₂O(l) → 2I⁻(aq) + HSO₄⁻(aq) + 2H⁺(aq)

This rapid cycle of iodine formation and its immediate consumption by the bisulfite prevents any significant accumulation of iodine in the solution, hence the solution remains colorless.

Stage 3: The "Clock" Rings - Visualization of Iodine

The "clock" is effectively the point at which the limiting reactant, bisulfite, is completely consumed.[3] Once the bisulfite is depleted, the reduction of iodine back to iodide ceases. Consequently, the concentration of molecular iodine produced from the reaction between this compound and iodide rapidly increases. This free iodine then reacts with a starch indicator present in the solution to form a deep blue triiodide-starch complex, leading to the dramatic and sudden color change.[1]

I₂(aq) + I⁻(aq) ⇌ I₃⁻(aq) I₃⁻(aq) + Starch → Blue I₃⁻-Starch Complex

The following diagram illustrates the interconnected pathways of the iodine clock reaction mechanism.

Caption: The reaction pathway of the this compound-based iodine clock.

Experimental Protocols

To quantitatively investigate the role of this compound and the overall kinetics of the reaction, the following experimental protocols can be employed.

Preparation of Stock Solutions

Accurate preparation of stock solutions is paramount for reproducible results.

-

Solution A: Potassium this compound (KIO₃)

-

To prepare a 0.02 M KIO₃ solution, dissolve 4.28 g of KIO₃ in distilled water and dilute to a final volume of 1.0 L in a volumetric flask.[4]

-

-

Solution B: Sodium Bisulfite (NaHSO₃) and Starch

-

To prepare the bisulfite/starch solution, first create a starch indicator solution by making a paste of 2 g of soluble starch with a small amount of cold water. Pour this paste into 100 mL of boiling water and stir until the solution is translucent. Allow it to cool.

-

In a separate container, dissolve a specific amount of sodium bisulfite (e.g., 0.38 g of Na₂S₂O₅, sodium metabisulfite, which forms bisulfite in solution) in distilled water.[5]

-

Combine the starch solution and the bisulfite solution and dilute to a final volume of 1.0 L. A small amount of sulfuric acid can be added to ensure the solution is acidic.[4]

-

Experimental Workflow for Determining the Effect of this compound Concentration

This experiment aims to determine the order of the reaction with respect to the this compound ion.

-

Setup: Prepare a series of reaction mixtures where the concentration of potassium this compound is varied while the concentrations of all other reactants are kept constant.

-

Mixing: For each run, measure a specific volume of Solution A and dilute it with a calculated volume of deionized water to achieve the desired this compound concentration. Measure a constant volume of Solution B into a separate beaker.

-

Initiation and Timing: Simultaneously pour Solution B into Solution A and start a stopwatch. Continuously stir the mixture.

-

Observation: Stop the stopwatch the moment the solution turns a deep blue color.

-

Data Collection: Record the time elapsed for each different concentration of this compound.

The following diagram outlines the general workflow for this experiment.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Acid-Base Properties of Iodic Acid

Abstract

Iodic acid (HIO₃) is a halogen oxoacid featuring iodine in the +5 oxidation state. Unlike its lighter halogen counterparts, chloric and bromic acids, iodic acid is stable as a white, water-soluble solid.[1][2][3] Its properties as a relatively strong acid and a potent oxidizing agent make it a significant compound in analytical chemistry and chemical synthesis.[1][3][4] This guide provides a comprehensive overview of the acid-base characteristics of iodic acid, including its dissociation constant, behavior in aqueous solutions, and relevant experimental protocols for its characterization.

Core Acid-Base Properties

Iodic acid is a monoprotic acid that dissociates in water to form a hydronium ion (H₃O⁺) and an iodate ion (IO₃⁻). While not classified among the handful of completely strong acids (like HCl or HNO₃), it is considered a very strong "weak" acid due to its low pKa value.[4][5] This means that in aqueous solution, the equilibrium lies significantly towards the formation of its constituent ions.

The dissociation in water is represented by the following equilibrium:

HIO₃(aq) + H₂O(l) ⇌ H₃O⁺(aq) + IO₃⁻(aq)

The conjugate base of iodic acid is the this compound ion (IO₃⁻).[6] The stability of the this compound ion is a key factor in the acidic strength of iodic acid.

Dissociation Constant

The acid dissociation constant (Ka) of iodic acid is a measure of its strength in solution. The pKa, which is the negative logarithm of the Ka, is more commonly cited. Multiple sources confirm that the pKa of iodic acid is approximately 0.75-0.80, highlighting its status as a relatively strong acid.[1][7][8]

Data Presentation: Physicochemical Constants

The quantitative acid-base and related physical properties of iodic acid are summarized in the table below for easy reference and comparison.

| Parameter | Value | Source(s) |

| Chemical Formula | HIO₃ | [1][2] |

| Molar Mass | 175.91 g/mol | [1][9] |

| pKa (at 25 °C) | 0.75 - 0.80 | [1][7][8] |

| Ka (at 25 °C) | 0.16 - 0.18 | [4][8][10] |

| Appearance | White crystalline solid | [1][2] |

| Density | 4.62 g/cm³ | [1][2] |

| Melting Point | 110 °C (decomposes) | [1][7] |

| Solubility in Water | 269 g / 100 mL (at 20 °C) | [1] |

| Conjugate Base | This compound (IO₃⁻) | [6] |

Visualization of Key Processes

Dissociation Equilibrium

The fundamental acid-base property of iodic acid is its dissociation in an aqueous medium.

Experimental Workflow: Potentiometric pKa Determination

The following diagram outlines the logical steps for determining the pKa of iodic acid using potentiometric titration.

Experimental Protocols

Precise determination of the acid-base properties of iodic acid requires robust experimental methods. The following protocols are detailed for use by researchers.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a reliable technique for determining the pKa of weak to moderately strong acids by generating a titration curve.

Objective: To determine the pKa of iodic acid by titrating it with a strong base and monitoring the pH.

Materials:

-

Iodic acid (HIO₃), high purity

-

Sodium hydroxide (B78521) (NaOH), pellets for standardization

-

Potassium hydrogen phthalate (B1215562) (KHP), primary standard

-

Standard pH buffers (pH 4.00, 7.00, 10.00)

-

Deionized water

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Class A burette (50 mL)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of 0.1 M NaOH Solution:

-

Dissolve approximately 4.0 g of NaOH pellets in 1 L of deionized water.

-

Standardization: Accurately weigh ~0.5 g of dried KHP. Dissolve in 50 mL of deionized water. Add 2-3 drops of phenolphthalein (B1677637) indicator. Titrate with the prepared NaOH solution until a faint pink color persists. Calculate the exact molarity of the NaOH solution.

-

-

Preparation of 0.1 M Iodic Acid Solution:

-

Accurately weigh 1.759 g of HIO₃.

-

Dissolve it in a 100 mL volumetric flask with deionized water, ensuring it is filled to the calibration mark.

-

-

Titration Procedure:

-

Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.[11]

-

Pipette 25.00 mL of the 0.1 M HIO₃ solution into a 250 mL beaker.

-

Add approximately 50 mL of deionized water to ensure the pH electrode bulb is fully submerged.

-

Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution.

-

Begin the titration by adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.1 mL or dropwise to obtain a detailed curve.

-

Continue adding titrant well past the equivalence point until the pH curve flattens again.

-

-

Data Analysis:

-

Plot the recorded data with pH on the y-axis and the volume of NaOH added on the x-axis.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the titration curve.

-

Identify the volume of NaOH required to reach the equivalence point (V_eq).

-

The half-equivalence point occurs at exactly half this volume (V_eq / 2).

-

Find the pH of the solution at the half-equivalence point from the titration curve. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.[12]

-

Protocol 2: Assay of Iodic Acid by Iodometric Titration

This protocol determines the concentration of an iodic acid solution, which is a prerequisite for many other experiments. It relies on the oxidizing properties of iodic acid.

Objective: To accurately determine the molarity of an iodic acid solution.

Principle: Iodic acid (or this compound) reacts with excess iodide in an acidic solution to liberate iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.

Reaction 1: HIO₃ + 5I⁻ + 5H⁺ → 3I₂ + 3H₂O Reaction 2: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Materials:

-

Iodic acid solution (prepared as in Protocol 1)

-

Potassium iodide (KI), solid

-

Hydrochloric acid (HCl), 15% solution

-

Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution (1%)

-

Glass-stoppered conical flasks

Methodology:

-

Sample Preparation:

-

Pipette a 25.00 mL aliquot of the iodic acid solution into a 250 mL glass-stoppered conical flask.

-

Add approximately 2 g of solid potassium iodide and 5 mL of 15% hydrochloric acid to the flask.[13]

-

-

Reaction:

-

Immediately stopper the flask, swirl gently to mix, and allow the reaction to proceed in the dark for 10 minutes. The solution will turn a dark brown/yellow due to the liberated iodine.[13]

-

After 10 minutes, add 100 mL of cold deionized water.

-

-

Titration:

-

Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution.

-

The brown color of the solution will fade to a pale yellow. At this point, add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black.

-

Continue the titration dropwise with constant swirling until the blue color completely disappears, leaving a colorless solution. This is the endpoint.

-

Record the volume of sodium thiosulfate used.

-

Perform a blank titration to correct for any interfering substances.[13]

-

-

Calculation:

-

From the stoichiometry, 1 mole of HIO₃ ultimately reacts with 6 moles of S₂O₃²⁻.

-

Calculate the molarity of the HIO₃ solution using the formula: M_HIO₃ = (6 * M_Na₂S₂O₃ * V_Na₂S₂O₃) / V_HIO₃

-

Safety and Handling

Iodic acid is a corrosive and strong oxidizing agent.[7][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[16] Keep away from combustible materials, as it may intensify fire.[15]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[16] If ingested, rinse the mouth and do NOT induce vomiting.[16]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from combustible materials.[15]

This guide provides a foundational understanding and practical protocols related to the acid-base properties of iodic acid, intended to support the work of professionals in research and development.

References

- 1. Iodic acid - Wikipedia [en.wikipedia.org]

- 2. Iodic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. guidechem.com [guidechem.com]

- 4. Answered: Iodic acid (HIO3) is fairly strong for a weak acid, having a K, equal to 0.16 at 25°C. Compute the pH of a 0.100 M solution of HIO3. | bartleby [bartleby.com]

- 5. quora.com [quora.com]

- 6. This compound | IO3- | CID 84927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Iodic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. library.gwu.edu [library.gwu.edu]

- 9. Iodic acid | HIO3 | CID 24345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Iodic acid CAS#: 7782-68-5 [m.chemicalbook.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Formation of Polyiodides from Iodate and Iodine Chemistry

Abstract

This technical guide provides a comprehensive examination of the chemical processes leading to the formation of polyiodide anions, originating from the reaction between iodate and iodide. The formation is not a direct reaction but a sequential process initiated by the Dushman reaction, where this compound and iodide react in an acidic medium to produce elemental iodine. This is followed by the subsequent reaction of iodine with excess iodide to form various polyiodide species. This document details the underlying reaction mechanisms, kinetics, and thermodynamics. It presents quantitative data in structured tables, provides detailed experimental protocols for synthesis and analysis, and utilizes graphical representations to illustrate key chemical pathways and workflows, offering a thorough resource for professionals in research and development.

Introduction: Unraveling Polyiodide Formation

The chemistry of iodine is notable for its ability to form a diverse array of polyatomic anions known as polyiodides ([Iₓ]ⁿ⁻). These species are formed through the interaction of elemental iodine (I₂), iodide (I⁻), and triiodide (I₃⁻) as fundamental building blocks.[1] A common pathway to generate the necessary elemental iodine in situ is the reaction between an this compound (IO₃⁻) and an iodide (I⁻) in an acidic solution, a reaction famously known as the Dushman reaction.[2][3]

This guide clarifies a common misconception: polyiodides are not formed directly from the reaction of this compound and iodine. Instead, a two-stage process occurs:

-

Iodine Generation: this compound is reduced by iodide in the presence of acid to produce elemental iodine.[4]

-

Polyiodide Formation: The generated iodine then combines with excess iodide ions present in the solution to form triiodide (I₃⁻), the simplest and most common polyiodide, which can further react to form higher-order polyiodides.[5][6][7]

This document will explore both stages in detail, providing the quantitative data, experimental procedures, and logical frameworks necessary for a deep understanding of this chemical system.

Part 1: The Dushman Reaction - Iodine Synthesis

The foundational step for polyiodide synthesis in this context is the Dushman reaction, which provides the essential I₂ precursor.

Reaction Stoichiometry and Mechanism

In an acidic solution, this compound and iodide react according to the following overall equation:

IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O [8]

The kinetics of this reaction are complex but are widely accepted to be fifth-order overall, with a rate law expressed as:

Rate = k[IO₃⁻][I⁻]²[H⁺]² [8][9][10]

The mechanism is understood to proceed through several steps, involving the formation of a key intermediate, I₂O₂ (or its hydrated form, H₂I₂O₃).[11][12] Evidence suggests a stepwise mechanism where iodic acid (HIO₃), formed by the protonation of this compound, is a key reactant.[11]

Quantitative Kinetic Data

The rate of the Dushman reaction is highly dependent on reactant concentrations, temperature, and the ionic strength of the medium. Several studies have quantified the rate constants for the proposed mechanistic steps.

| Parameter | Value | Conditions | Reference |

| k₁ (H₂IO₃⁺ formation) | 4.8 x 10⁷ M⁻² s⁻¹ | µ = 0.50 M, 25 °C | [11] |

| k₂/k₋₁ (I₂O₂ related) | 2.3 M⁻¹ | µ = 0.50 M, 25 °C | [11] |

| Kₕ (HIO₃ formation) | 2.5 M⁻¹ | µ = 0.50 M, 25 °C | [11] |

| k_c (Overall 5th order) | 2.8 x 10⁸ M⁻⁴ s⁻¹ | µ = 0.50 M, 25 °C | [11] |

| k₀ (Overall 5th order) | 3.0 x 10⁸ M⁻⁴ s⁻¹ | I = 1.00 M (perchlorate), 25 °C | [13] |